N,N-Diethyl-3-methoxy-4-methylbenzamide
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Overview
Description
N,N-Diethyl-3-methoxy-4-methylbenzamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methoxy-4-methylbenzamide typically involves the reaction of 3-methoxy-4-methylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of N,N-diethyl-3-methoxy-4-methylbenzamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-3-methoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit cholinesterase activity, which affects the nervous system of insects and mammals. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent paralysis of insects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Widely used as an insect repellent.
N,N-Diethyl-4-methylbenzamide: Another insect repellent with similar properties.
N,N-Diethyl-3-hydroxymethylbenzamide: A related compound with different functional groups.
Uniqueness
N,N-Diethyl-3-methoxy-4-methylbenzamide is unique due to its specific structural features, including the methoxy and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88733-48-6 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14(6-2)13(15)11-8-7-10(3)12(9-11)16-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
LWQLPFBYOGVAIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)OC |
Origin of Product |
United States |
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